molecular formula C9H15F2NO2 B11894775 Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

Cat. No.: B11894775
M. Wt: 207.22 g/mol
InChI Key: CROXQCPXGUSMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,3-difluoropropane as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate is unique due to its combination of an azetidine ring and fluorinated side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3

InChI Key

CROXQCPXGUSMTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C1)C(CF)CF

Origin of Product

United States

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